N-(2,3-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
N-(2,3-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
A significant portion of research involving triazoloquinazolinones focuses on their synthesis and the exploration of their chemical properties. One study detailed the preparation of triazoloquinazolinium betaines through the reaction of thiosemicarbazides with dicyclohexylcarbodiimide, revealing insights into their molecular structure through X-ray crystallography (Crabb et al., 1999). This foundational work aids in understanding the chemical behavior and potential applications of related compounds.
Biological Activities
The biological activities of triazoloquinazolinone derivatives have been extensively explored, with several studies highlighting their pharmacological potentials:
Antihistaminic Properties
Novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and shown to possess significant H(1)-antihistaminic activity, with one compound being highlighted for its low sedative effect compared to chlorpheniramine maleate (Alagarsamy et al., 2008).
Adenosine Receptor Antagonism
Another study identified 2-amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists. The research discovered compounds with high potency and selectivity towards A3AR antagonism, as well as multitarget antagonists for various adenosine receptors, showcasing the therapeutic potential in modulating adenosine-mediated physiological processes (Burbiel et al., 2016).
Anticancer Activity
A study on the synthesis of new 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas reported significant anticancer activity against human neuroblastoma and colon carcinoma cell lines, highlighting the therapeutic potential of triazoloquinazolinone derivatives in cancer treatment (Reddy et al., 2015).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-11-13-18(14-12-15)32(30,31)24-23-26-22(25-20-9-6-7-16(2)17(20)3)19-8-4-5-10-21(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPGBLXNYXOIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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